4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid
Overview
Description
4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is the succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
As a succinate dehydrogenase inhibitor, this compound interacts with its target by binding to the enzyme and preventing it from catalyzing the oxidation of succinate to fumarate . This inhibition disrupts the normal flow of electrons within the electron transport chain, affecting the production of ATP, the primary energy currency of the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . Both of these pathways are central to cellular respiration and energy production. By inhibiting succinate dehydrogenase, the compound disrupts these processes, potentially leading to a decrease in cellular energy levels .
Pharmacokinetics
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues , which could influence their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its disruption of cellular energy production. By inhibiting succinate dehydrogenase, the compound could cause a decrease in ATP levels within the cell . This could potentially lead to a variety of downstream effects, depending on the specific cell type and physiological context.
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are crucial for the synthesis of molecules with pharmaceutical relevance. The compound’s ability to act as a hydrogen-bond donor enhances its interaction with biomolecules, making it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that difluoromethylated compounds can affect oxidative stress levels in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, the compound’s interaction with acetylcholinesterase, a principal enzyme in the cholinergic nervous system, can lead to significant changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s ability to form hydrogen bonds with biomolecules enhances its binding interactions, leading to enzyme inhibition or activation . For instance, the compound’s interaction with acetylcholinesterase results in the hydrolysis of acetylcholine, affecting nerve impulse transmission . Additionally, the compound’s difluoromethylation properties enable it to participate in radical chemistry, further influencing its molecular interactions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound’s stability can be affected by various factors, including temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have lasting effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including changes in behavior and cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels . The compound’s difluoromethylation properties enable it to participate in metabolic reactions that involve the transfer of CF2H groups to other molecules . These interactions can affect the overall metabolic activity of cells and tissues, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form hydrogen bonds with biomolecules enhances its transport across cellular membranes and its distribution within various cellular compartments . These interactions can affect the compound’s localization and accumulation within cells and tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound’s ability to interact with specific biomolecules and cellular structures enables it to localize to specific compartments or organelles within the cell . These interactions can affect the compound’s activity and function, influencing its overall biochemical effects .
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-(4-methylphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-8-3-5-10(6-4-8)12-7-11(14(16)17)13(15(19)20)9(2)18-12/h3-7,14H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVMYYOMNFFQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)F)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.